2-Propoxyquinoline

説明

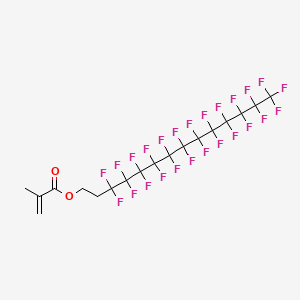

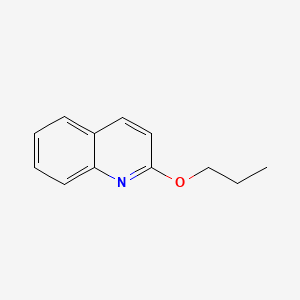

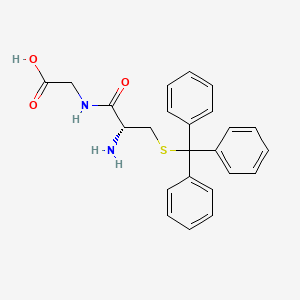

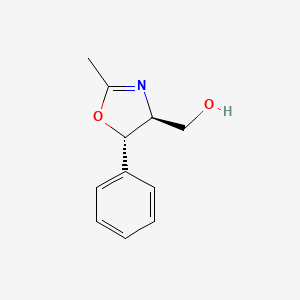

2-Propoxyquinoline is a chemical compound with the CAS Number: 945-83-5. It has a molecular weight of 187.24 . The IUPAC name for this compound is 2-propoxyquinoline .

Synthesis Analysis

The synthesis of 2-Propoxyquinoline can be achieved from 2-Chloroquinoline and Sodium propanolate . There are also numerous derivatives of bioactive quinolines that have been synthesized via various synthetic approaches .

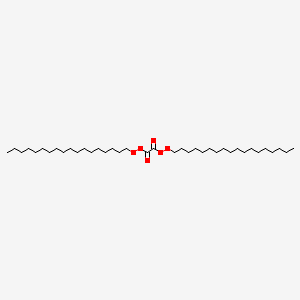

Molecular Structure Analysis

The molecular formula of 2-Propoxyquinoline is C12H13NO . The InChI Code for this compound is 1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11 (10)13-12/h3-8H,2,9H2,1H3 .

Chemical Reactions Analysis

Quinoline, the core structure of 2-Propoxyquinoline, allows these compounds to be employed in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .

科学的研究の応用

Medicinal Chemistry: Drug Design and Discovery

2-Propoxyquinoline serves as a pharmacophore in medicinal chemistry due to its structural resemblance to quinoline, a heterocyclic aromatic compound known for its broad spectrum of bioactivity . It’s utilized as a core template in drug design, particularly in the development of antimalarial, antibacterial, and antifungal agents. The electron-rich system of the quinoline moiety allows for interactions with various biological targets, making it a valuable scaffold for creating new therapeutic agents.

Pharmacology: Therapeutic Efficacy Enhancement

In pharmacology, 2-Propoxyquinoline derivatives are explored for their potential to enhance the efficacy of existing drugs . By modifying the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), these derivatives can improve the bioavailability and therapeutic index of drugs, paving the way for more effective treatments with reduced side effects.

Organic Synthesis: Green Chemistry

The synthesis of 2-Propoxyquinoline is of significant interest in green chemistry. Researchers aim to develop sustainable and environmentally friendly methods for its production . Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are being investigated to minimize the environmental impact while maintaining high yields and purity.

Industrial Chemistry: Material Science

2-Propoxyquinoline finds applications in material science within industrial chemistry. Its derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to their excellent luminescent properties . The compound’s ability to form stable complexes with metals also makes it suitable for use in the development of new alloys and catalytic systems.

Biomedical Applications: Diagnostic Imaging

In the field of biomedical applications, 2-Propoxyquinoline derivatives are explored for their use in diagnostic imaging . They can be functionalized to act as contrast agents in magnetic resonance imaging (MRI) or as fluorescent markers in optical imaging, aiding in the early detection and diagnosis of diseases.

Drug Development: Pharmacokinetic Studies

2-Propoxyquinoline plays a role in early drug development, particularly in pharmacokinetic studies . It can be used to study the ADME processes of new chemical entities, helping to predict human responses and optimize dosing regimens. This ensures that new drugs have a favorable pharmacokinetic profile before advancing to clinical trials.

将来の方向性

作用機序

Target of Action

2-Propoxyquinoline is a derivative of quinoline . Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

It is known that quinolines and their derivatives attain high and selective activity through different mechanisms of action . They inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .

Biochemical Pathways

Quinolines are known to interfere with the dna supercoiling process, which is essential for various cellular functions such as replication, transcription, and recombination .

Pharmacokinetics

Quinolones, a class of compounds related to 2-propoxyquinoline, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 2-Propoxyquinoline may also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 2-Propoxyquinoline’s action is likely to be the inhibition of bacterial growth due to its interference with DNA supercoiling . This can lead to the death of the bacteria, making 2-Propoxyquinoline a potential antimicrobial agent .

特性

IUPAC Name |

2-propoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWTYSZJLCDUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343372 | |

| Record name | 2-Propoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propoxyquinoline | |

CAS RN |

945-83-5 | |

| Record name | 2-Propoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]-3-hydroxyphenyl]-](/img/structure/B1605361.png)

![Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B1605365.png)